2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol
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Overview
Description
2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a methyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 2-methyl-6-chloropyridine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or piperazine rings .
Scientific Research Applications
2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methylpiperazin-1-yl)methylphenyl)methylamine
- **N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- **4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Uniqueness
2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-11-12(5-10-17)3-4-13(14-11)16-8-6-15(2)7-9-16/h3-4,17H,5-10H2,1-2H3 |
InChI Key |
OILHMODKKIZDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)CCO |
Origin of Product |
United States |
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